- Stereoselective Hydroxycarbonylation of Vinyl Bromides to α,β-Unsaturated Carboxylic Acids in the Ionic Liquid [BMIM]PF6Journal of Organic Chemistry, 2006, 71(10), 3988-3990,
Cas no 940-61-4 (3-(4-methylphenyl)prop-2-enoic acid)

940-61-4 structure
Nombre del producto:3-(4-methylphenyl)prop-2-enoic acid
Número CAS:940-61-4
MF:C10H10O2
Megavatios:162.185203075409
MDL:MFCD00002697
CID:752417
PubChem ID:731767
3-(4-methylphenyl)prop-2-enoic acid Propiedades químicas y físicas
Nombre e identificación
-
- (E)-3-(p-Tolyl)acrylic acid
- (2E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Methylphenyl)-2-propenoic acid
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)-
- trans-p-Methylcinnamic acid
- (2E)-3-(4-methylphenyl)acrylic acid(SALTDATA: FREE)
- 4-Methylcinnamic acid
- (2E)-3-(4-Methylphenyl)-2-propenoic acid (ACI)
- 2-Propenoic acid, 3-(4-methylphenyl)-, (E)- (ZCI)
- Cinnamic acid, p-methyl-, (E)- (8CI)
- (2E)-(4-Methylphenyl)-2-propenoic acid
- (E)-3-(4-Methylphenyl)acrylic acid
- (E)-3-(4-Tolyl)acrylic acid
- (E)-3-(p-Tolyl)-2-propenoic acid
- (E)-3-p-Tolylacrylic acid
- (E)-p-Methylcinnamic acid
- E-4-Methylcinnamic acid
- 3-(4-methylphenyl)prop-2-enoic acid
- CS-0166798
- (E)-3-(p-Tolyl)acrylic acid; (2E)-3-(4-methylphenyl)prop-2-enoic acid
- AE-641/00135025
- (2E)-3-(4-Methylphenyl)-2-propenoic acid #
- HMS1408G02
- NSC-66272
- (2E)-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-(4-methylphenyl)prop-2-enoic acid
- STK057700
- 2-Propenoic acid, 3-(4-methylphenyl)-, (2E)-
- ALBB-011725
- PS-4043
- 940-61-4
- 2-Propenoic acid, 3-(4-methylphenyl)-
- NoName_95
- (E)-3-(p-Tolyl)acrylicacid
- NSC66272
- NSC98546
- AS-11993
- DB-189629
- IDI1_007649
- M0715
- p-Methylcinnamic acid
- NSC-98545
- NS00045822
- CHEMBL450836
- AKOS000263781
- NSC98545
- J-650090
- 3-(p-Tolyl)acrylic acid
- CS-W016115
- 4-Methylcinnamic acid, predominantly trans
- PD158319
- Q63399423
- MFCD00002697
- 1866-39-3
- AC7520
- F3145-2479
- Methyl trans-cinnamic acid
- CHEBI:181128
- STR04643
- NCGC00339102-01
- AC-2401
- EINECS 217-479-9
- EN300-17120
- 4-Methylcinnamic acid,predominantly trans
- W-107779
- HY-W015399
- 8MB
- AB01314089-03
- NSC 66272
- NSC-98546
- EN300-396492
- SCHEMBL80446
- 3-p-tolylacrylic acid
- BBL037011
- (~{E})-3-(4-methylphenyl)prop-2-enoic acid
- (E)-3-p-tolyl-acrylic acid
- Z2942851512
- 4-Methylcinnamic acid, predominantly trans, 99%
- DTXSID20901045
- Cinnamic acid, p-methyl-
-
- MDL: MFCD00002697
- Renchi: 1S/C10H10O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-6+
- Clave inchi: RURHILYUWQEGOS-VOTSOKGWSA-N
- Sonrisas: C(/C1C=CC(C)=CC=1)=C\C(=O)O
Atributos calculados
- Calidad precisa: 162.06800
- Masa isotópica única: 162.068079557g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 176
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.5
- Superficie del Polo topológico: 37.3Ų
Propiedades experimentales
- PSA: 37.30000
- Logp: 2.09280
3-(4-methylphenyl)prop-2-enoic acid Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H317-H319
- Declaración de advertencia: P305+P351+P338-P280
- Condiciones de almacenamiento:Sealed in dry,2-8°C(BD222074)
3-(4-methylphenyl)prop-2-enoic acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-17120-1.0g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 1.0g |
$85.0 | 2023-07-08 | ||
Enamine | EN300-396492-10.0g |
(2E)-3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 95.0% | 10.0g |
$488.0 | 2025-03-21 | |
eNovation Chemicals LLC | D387704-500g |
trans-p-Methylcinnamic acid |
940-61-4 | 97% | 500g |
$195 | 2024-05-24 | |
Chemenu | CM373013-500g |
(E)-3-(p-Tolyl)acrylic acid |
940-61-4 | 95%+ | 500g |
$244 | 2022-05-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-500g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 500g |
¥1652.0 | 2022-05-30 | |
Enamine | EN300-17120-0.1g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.1g |
$48.0 | 2023-09-20 | ||
Enamine | EN300-396492-0.25g |
(2E)-3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 95.0% | 0.25g |
$39.0 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M181A-100g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 98% | 100g |
¥413.0 | 2022-05-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237438-500g |
(E)-3-(p-Tolyl)acrylic acid |
940-61-4 | 98% | 500g |
¥2506.00 | 2024-04-24 | |
Enamine | EN300-17120-0.25g |
3-(4-methylphenyl)prop-2-enoic acid |
940-61-4 | 0.25g |
$51.0 | 2023-09-20 |
3-(4-methylphenyl)prop-2-enoic acid Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Water , 1-Butyl-3-methylimidazolium hexafluorophosphate ; 10 h, 20 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referencia
Métodos de producción 2
Métodos de producción 3
Condiciones de reacción
1.1 Catalysts: Dabco Solvents: Dimethylformamide ; 75 min, 100 - 110 °C
Referencia
- A simple and straightforward synthesis of cinnamic acids and ylidene malononitriles via Knoevenagel condensation employing DABCO as catalystAsian Journal of Chemistry, 2017, 29(7), 1561-1564,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Palladium (complexes with [(aminoethyl)amino]cellulose) Solvents: Water ; 6 h, 80 °C
Referencia
- Preparation of palladium complex supported by ethylenediamine cellulose and its catalytic behavior for heck reactionHuaxue Yanjiu, 2008, 19(4), 73-77,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dimethylformamide ; 3 - 12 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C
Referencia
- Copper-Catalyzed Aerobic Aminooxygenation of Cinnamyl N-Alkoxycarbamates via Substrate-Promoted Catalyst ActivationACS Catalysis, 2023, 13(10), 6568-6573,
Métodos de producción 6
Métodos de producción 7
Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Pyridine ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Water ; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Referencia
- Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agentsMedChemComm, 2015, 6(6), 1036-1042,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Palladium Solvents: Dimethylformamide ; 7 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 20 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Referencia
- Preparation of Pd nanoparticles deposited on a polyaniline/multiwall carbon nanotubes nanocomposite and their application in the Heck reactionReaction Kinetics, 2013, 108(1), 193-204,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Ethylenediamine , Palladium , Polyacrylonitrile ; 20 min, 120 °C
Referencia
- Functional fiber with bis (N-heterocyclic carbene) structure prevents Pd(0) nanoparticle agglomeration for an efficient and recyclable Heck reactionChemical Engineering Journal (Amsterdam, 2023, 455,,
Métodos de producción 10
Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C; 85 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Referencia
- Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product leadBioorganic & Medicinal Chemistry Letters, 2016, 26(7), 1849-1853,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Palladium (silica-supported complex with poly[(3-mercaptopropyl)siloxane]) Solvents: p-Xylene
Referencia
- Silica-supported poly[(γ-mercaptopropyl)siloxane] palladium(0) complex. A highly active and stereoselective catalyst of arylation of styrene and acrylic acidSynthesis, 1997, (5), 521-523,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , 2-(Dimethylamino)ethanethiol hydrochloride Solvents: Acetonitrile ; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; rt
Referencia
- (1-Nosyl-5-nitroindol-3-yl)methyl Ester: A Novel Protective Group for Carboxylic AcidsOrganic Letters, 2008, 10(12), 2601-2604,
Métodos de producción 13
Condiciones de reacción
1.1 Catalysts: Piperidine Solvents: Pyridine ; 85 °C; 6 h, 85 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 85 °C → rt; neutralized, cooled
Referencia
- Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholineChinese Chemical Letters, 2016, 27(4), 555-558,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Sodium carbonate , Oxygen Catalysts: Molybdate(4-), cupratehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:4) Solvents: Water ; 12 h, 50 °C
Referencia
- An Efficient Aerobic Oxidation Protocol of Aldehydes to Carboxylic Acids in Water Catalyzed by an Inorganic-Ligand-Supported Copper CatalystChemCatChem, 2018, 10(6), 1253-1257,
Métodos de producción 15
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Tributylamine Catalysts: Diethylenetriamine , Tetrabutylammonium chloride , Palladium Solvents: Dimethylformamide ; 12 h, 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, cooled
Referencia
- Synthesis of lignin-amine supported palladium catalysts for Heck reactionShiyou Huagong, 2009, 38(7), 733-738,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Palladium oxide (PdO) Solvents: Water ; 5 h, 90 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Linear polystyrene-stabilized PdO nanoparticle-catalyzed Mizoroki-Heck reactions in waterMolecules, 2011, 16, 9067-9076,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Water ; 10 min, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Catalysts: (SP-4-3)-Dibromo[rel-1,3-dihydro-1-methyl-3-[[(1R,2S)-1-(phenylmethyl)-2-pyrroli… ; 24 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referencia
- N-Heterocyclic carbene-Pd(II) complex derived from proline for the Mizoroki-Heck reaction in waterTetrahedron, 2011, 67(49), 9479-9483,
Métodos de producción 19
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide , Palladium Solvents: Water ; 5 h, 90 °C; 10 min, 90 °C → 20 °C
Referencia
- Application of 'boomerang' linear polystyrene-stabilized pd nanoparticles to a series of C-C coupling reactions in waterCatalysts, 2015, 5(1), 106-118,
3-(4-methylphenyl)prop-2-enoic acid Raw materials
- 1-(2-bromoethenyl)-4-methylbenzene
- 4-Methylbenzaldehyde
- [5-Nitro-1-[(2-nitrophenyl)sulfonyl]-1H-indol-3-yl]methyl (2E)-3-(4-methylphenyl)-2-propenoate
- 4-Iodotoluene
- propanedioic acid
- (E)-3-(P-Tolyl)acrylaldehyde
3-(4-methylphenyl)prop-2-enoic acid Preparation Products
3-(4-methylphenyl)prop-2-enoic acid Literatura relevante
-
Yasmin Wahby,Hamida Abdel-Hamid,Mohammed Salah Ayoup New J. Chem. 2022 46 1445
-
B. N. Mattoo Trans. Faraday Soc. 1958 54 19
-
3. Photocyclisation of 1-styrylimidazoles. A novel route to N-bridgehead compoundsG. Cooper,W. J. Irwin J. Chem. Soc. Perkin Trans. 1 1976 75
-
5. CCCLXIII.—The chemistry of the three-carbon system. Part IX. The αβ–βγ-change in β-alkylcinnamic acidsJohn Dobney Andrew Johnson,George Armand Robert Kon J. Chem. Soc. 1926 129 2748
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